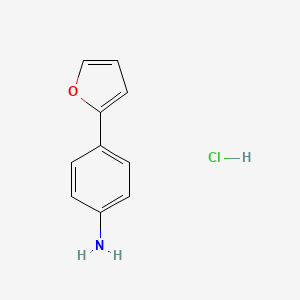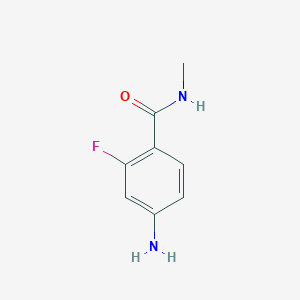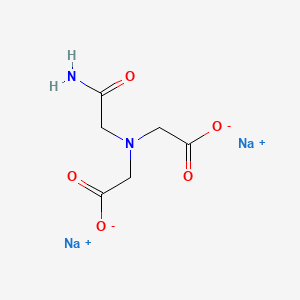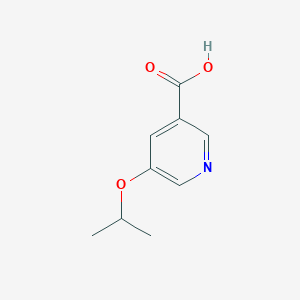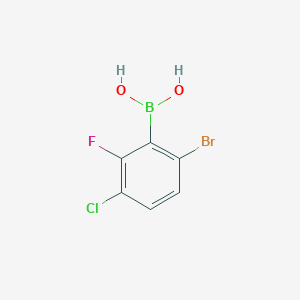
6-Bromo-3-chloro-2-fluorophenylboronic acid
Descripción general
Descripción
6-Bromo-3-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 . It is a solid substance that is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a light brown powder . and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 253.26 .
Boronic acids, including 6-Bromo-3-chloro-2-fluorophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some potential applications:
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The specific results or outcomes would depend on the particular sensing application and the specific diols or Lewis bases being detected .
-
Biological Labeling, Protein Manipulation, and Modification
- Field : Biochemistry
- Application : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation, and modification .
- Method : The specific methods of application or experimental procedures would depend on the specific biological labeling, protein manipulation, or modification task being undertaken .
- Results : The specific results or outcomes would depend on the particular biological labeling, protein manipulation, or modification task .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Boronic acids are used as versatile reagents in organic synthesis . They are involved in various types of reactions including cross-coupling reactions, homologation reactions, and conversions .
- Method : The specific methods of application or experimental procedures would depend on the specific organic synthesis task being undertaken .
- Results : The specific results or outcomes would depend on the particular organic synthesis task .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific protodeboronation task being undertaken .
- Results : The specific results or outcomes would depend on the particular protodeboronation task .
-
Drug Discovery
- Field : Pharmaceutical Chemistry
- Application : Boronic acids are used in the discovery and development of new drugs . They can act as pharmacophores or bioisosteres, and can also be used in the creation of prodrugs .
- Method : The specific methods of application or experimental procedures would depend on the specific drug discovery task being undertaken .
- Results : The specific results or outcomes would depend on the particular drug discovery task .
-
Material Science
- Field : Material Science
- Application : Boronic acids are used in the development of new materials . They can be used in the creation of polymers, gels, and other materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material science task being undertaken .
- Results : The specific results or outcomes would depend on the particular material science task .
Safety And Hazards
Propiedades
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWDCSBDDYTXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228065 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-fluorophenylboronic acid | |
CAS RN |
1451392-87-2 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



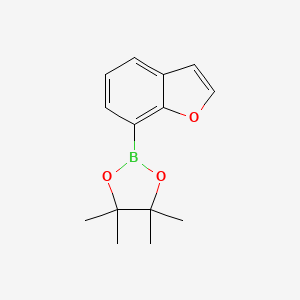
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
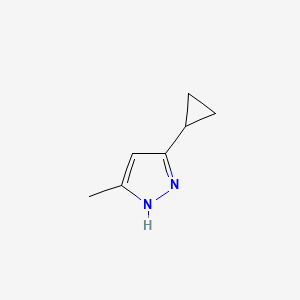
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
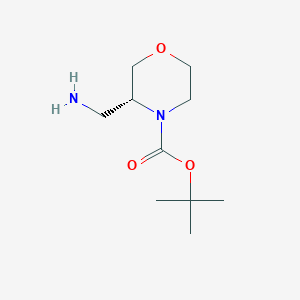
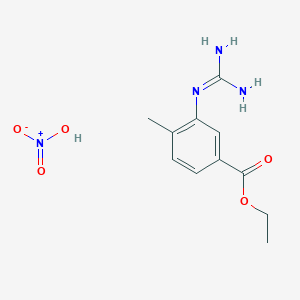
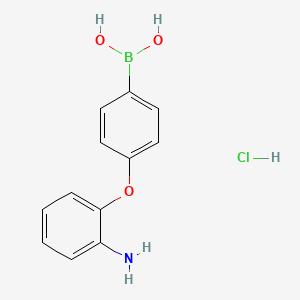
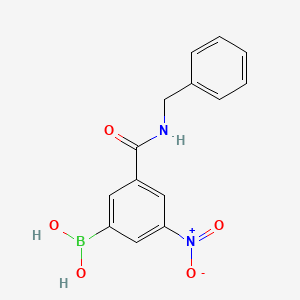
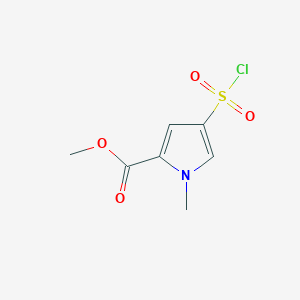
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
